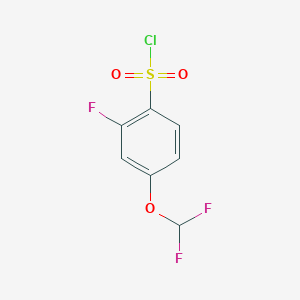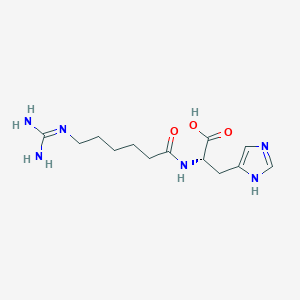
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both guanidino and imidazole functional groups. These functional groups are often found in biologically active molecules and can play significant roles in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents might include protecting agents like Boc (tert-butoxycarbonyl) for the amine groups, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotection reagents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of automated synthesizers, large-scale reactors, and advanced purification techniques like HPLC (high-performance liquid chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino group, forming urea derivatives.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to ring-opened products.
Substitution: Substitution reactions might occur at the imidazole ring or the guanidino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid could have a wide range of applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions or protein-ligand binding.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The guanidino and imidazole groups could interact with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: Contains a guanidino group and is involved in the urea cycle.
Histidine: Contains an imidazole ring and is a precursor to histamine.
Agmatine: A decarboxylated form of arginine with biological activity.
Uniqueness
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique in that it combines both guanidino and imidazole functional groups, which could confer unique biochemical properties and interactions.
Propriétés
Formule moléculaire |
C13H22N6O3 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
(2S)-2-[6-(diaminomethylideneamino)hexanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1 |
Clé InChI |
WFKIBMAENCEWSY-JTQLQIEISA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN=C(N)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


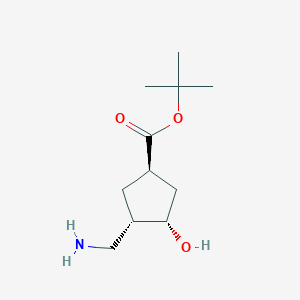

![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)

![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
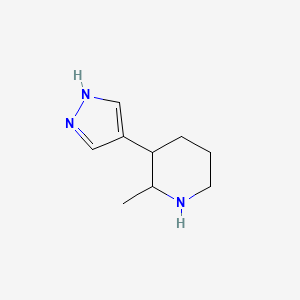
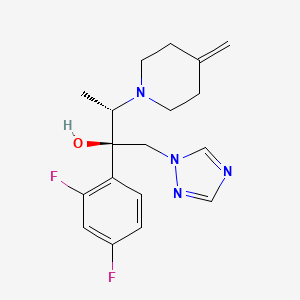
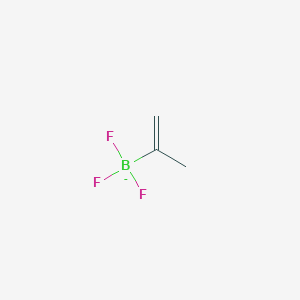
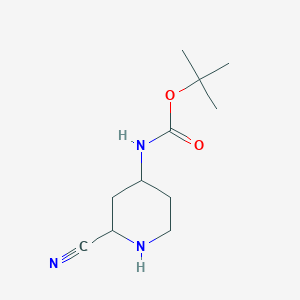
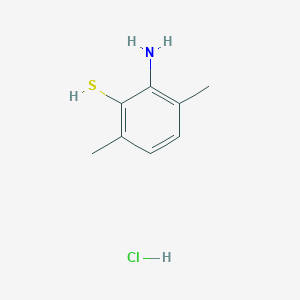
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
